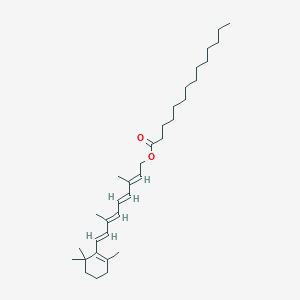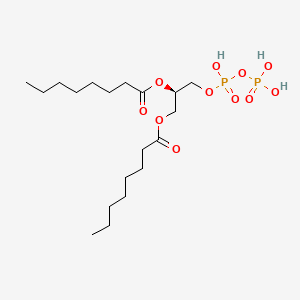![molecular formula C25H41NO7 B1246115 (1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1246115.png)
(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol is a plant alkaloid that belongs to the norditerpenoid class of alkaloids. It is primarily found in plants of the genus Aconitum and Delphinium. This compound is known for its complex chemical structure, which includes a C-10 α,β-unsaturated ketone and an acetyl group at C-3. This compound is a precursor to the ABC ring system of taxoids and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol can be synthesized through several methods. One notable method involves the synthesis of the taxane ABC tricyclic skeleton from lycoctonine. This process typically requires specific reaction conditions, including the use of reagents such as N-bromosuccinimide (NBS) for oxidation .
Industrial Production Methods
Industrial production of lycoctonine is less common due to its complex structure and the difficulty in obtaining high yields. it can be isolated from natural sources, particularly from plants in the genus Lycopodium. The extraction process involves isolating the diterpenoid alkaloid from plant material, followed by purification steps to obtain the desired compound .
Chemical Reactions Analysis
(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the acetyl group at C-3.
Common reagents and conditions used in these reactions include N-bromosuccinimide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include imines and other oxidized derivatives .
Scientific Research Applications
(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[77212,501,1003,8
Chemistry: (1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol is used as a precursor in the synthesis of complex taxoid structures.
Industry: The compound’s unique chemical structure makes it valuable for research and development in the pharmaceutical industry.
Mechanism of Action
(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol exerts its effects primarily through its interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is expressed in skeletal and cardiac muscle, as well as certain regions of the brain. This compound binds to this receptor with high affinity but does not activate it, which may be responsible for some of its physiological effects . Additionally, lycoctonine’s structure allows it to form hydrogen bonds, further influencing its biological activity.
Comparison with Similar Compounds
(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol is structurally similar to other norditerpenoid alkaloids such as lappaconitine and heteratisine. it is unique due to its specific chemical structure, including the C-10 α,β-unsaturated ketone and the acetyl group at C-3 .
Similar Compounds
Lappaconitine: Differs from lycoctonine by the lack of a C18 atom.
Heteratisine: Differs by the presence of a cyclopentane ring instead of a lactone ring.
These structural differences contribute to the distinct biological activities and pharmacological properties of each compound.
Properties
Molecular Formula |
C25H41NO7 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-27)8-7-16(31-3)24-14-9-13-15(30-2)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19-,20+,21+,22+,23-,24+,25+/m1/s1 |
InChI Key |
YOTUXHIWBVZAJQ-VCDUNCIKSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)CO |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)CO |
Synonyms |
acetyllycoctonine lycoctonine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



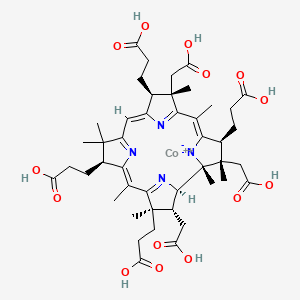
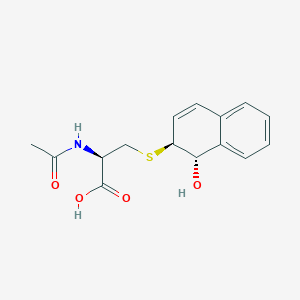
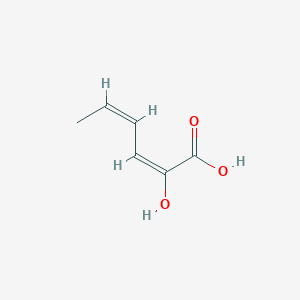
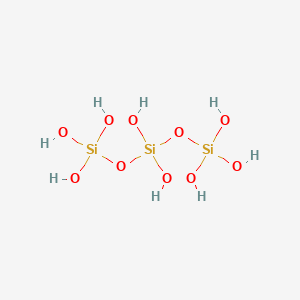
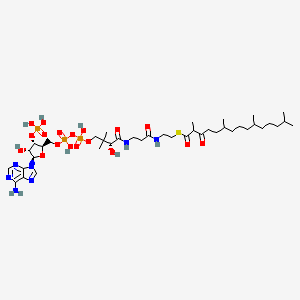
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)
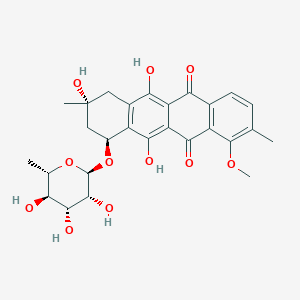
![1,4-Butanediamine, N-[2-(aminooxy)ethyl]-](/img/structure/B1246050.png)
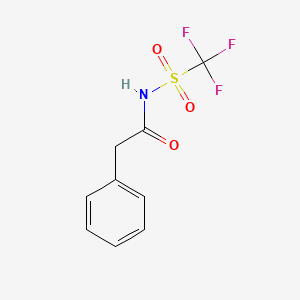
![methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1246052.png)

